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Introduction

FIx475 is an orally bioavailable, potent, and selective small-molecule antagonist of the C-C
chemokine receptor 4 (CCR4).[1][2] In the tumor microenvironment (TME), regulatory T cells
(Tregs), which suppress the anti-tumor activity of cytotoxic T lymphocytes, highly express
CCRA4.[2][3] Tumor cells and other cells within the TME secrete the chemokines CCL17 and
CCL22, which are ligands for CCR4, leading to the recruitment of Tregs into the tumor.[3][4] By
blocking the CCR4-CCL17/22 axis, FIx475 is designed to inhibit the infiltration of
iImmunosuppressive Tregs into the tumor, thereby enhancing the anti-tumor immune response.
[2][5] Preclinical studies in various mouse tumor models have demonstrated that FIx475 can
inhibit tumor growth, both as a monotherapy and in combination with other immunotherapies
like checkpoint inhibitors.[1][2]

These application notes provide detailed protocols for the use of FIx475 in syngeneic mouse
tumor models, including tumor model establishment, drug administration, and methods for
evaluating anti-tumor efficacy and immune responses.

Mechanism of Action: Targeting the CCR4-CCL17/22
AXis
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The signaling pathway targeted by FIx475 involves the interaction between the CCR4 receptor
on Tregs and its ligands, CCL17 and CCL22, which are secreted by tumor cells and other
immune cells in the TME. This interaction mediates the migration of Tregs into the tumor, where
they suppress the function of effector T cells, allowing the tumor to evade immune destruction.
FIx475 acts as a competitive antagonist at the CCR4 receptor, preventing ligand binding and
subsequent Treg migration.
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Caption: FIx475 blocks the CCR4-CCL17/22 signaling axis.

Quantitative Data Summary

The following tables summarize representative quantitative data from preclinical studies of
FIx475 in syngeneic mouse tumor models.

Table 1: In Vivo Efficacy of FIx475 in Syngeneic Mouse Tumor Models
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Mean Tumor
Tumor Mouse Treatment Dose and Tumor Growth
Model Strain Group Schedule Volume Inhibition
(mm?) (%)
CT26 (Colon )
_ BALB/c Vehicle - 800 -

Carcinoma)

50 mg/kg,
FIx475 400 50

PO, QD

200 p
Anti-PD-1 g/mouse , IP, 350 56

3x
FIx475 + Anti-

As above 100 88
PD-1
Pan02
(Pancreatic )

) C57BL/6 Vehicle - 1200 -

Adenocarcino
ma)

100 mg/kg,
FIx475 720 40

PO, BID

Data are representative and may vary between experiments.

Table 2: Effect of FIx475 on Tumor-Infiltrating Lymphocytes (TILS)
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Tumor Mouse Treatment CD8+ T FoxP3+ CD8+ | Treg
Model Strain Group cells | mm? Tregs  mm? Ratio
CT26 BALB/c Vehicle 150 50 3
FIx475 (50
250 25 10
mg/kg, QD)
Pan02 C57BL/6 Vehicle 100 40 2.5
FIx475 (100
180 20 9
mg/kg, BID)

Cell counts are representative and obtained from immunohistochemistry analysis.

Experimental Protocols

Protocol 1: Establishment of Syngeneic Mouse Tumor
Models

This protocol describes the subcutaneous implantation of murine cancer cell lines to establish
tumors in immunocompetent mice.

Materials:

e Murine cancer cell lines (e.g., CT26 for BALB/c mice, Pan02 for C57BL/6 mice)
o Complete cell culture medium (e.g., RPMI or DMEM with 10% FBS)

o Phosphate-buffered saline (PBS), sterile

e Trypsin-EDTA

o Matrigel® Basement Membrane Matrix (optional)

» 6-8 week old female BALB/c or C57BL/6 mice

e Syringes (1 mL) and needles (27-30 gauge)
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 Electric razor or clippers
e 70% ethanol
Procedure:

o Cell Culture: Culture the selected murine tumor cell line in complete medium until they reach
70-80% confluency.

o Cell Harvesting: a. Aspirate the culture medium and wash the cells with sterile PBS. b. Add
Trypsin-EDTA and incubate until cells detach. c. Neutralize the trypsin with complete medium
and transfer the cell suspension to a conical tube. d. Centrifuge the cells, discard the
supernatant, and resuspend the cell pellet in cold, sterile PBS. e. Perform a cell count and
assess viability using a hemocytometer and trypan blue exclusion. Viability should be >95%.

o Cell Preparation for Injection: a. Centrifuge the required number of cells and resuspend the
pellet in cold, sterile PBS at the desired concentration (e.g., 1 x 106 to 5 x 10”6 cells per
100 pL). b. (Optional) For some cell lines, resuspending the cells in a 1:1 mixture of PBS and
Matrigel® can improve tumor take rate and growth. Keep the cell suspension on ice to
prevent the Matrigel® from solidifying.

o Tumor Implantation: a. Anesthetize the mouse using an approved method. b. Shave the fur
on the flank of the mouse and disinfect the skin with 70% ethanol. c. Draw the cell
suspension into a 1 mL syringe with a 27-30 gauge needle. d. Gently lift the skin on the flank
and insert the needle subcutaneously. e. Inject the cell suspension (typically 100 pL) to form
a small bleb under the skin. f. Slowly withdraw the needle.

e Tumor Growth Monitoring: a. Monitor the mice regularly for tumor growth. b. Once tumors
are palpable, measure the length and width of the tumors with calipers 2-3 times per week.
c. Calculate the tumor volume using the formula: Tumor Volume (mm?3) = (Length x Width?) /
2. d. Randomize the mice into treatment groups when the tumors reach a predetermined
size (e.g., 100-150 mms3).
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Caption: Workflow for establishing a syngeneic mouse tumor model.

Protocol 2: Administration of FIx475

FIx475 is an orally bioavailable compound. Oral gavage is the recommended route of

administration in mouse models.
Materials:
e FIx475 powder

e Vehicle (e.g., 0.5% methylcellulose in sterile water)
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Mortar and pestle or other homogenization equipment

Balance

Oral gavage needles (stainless steel or flexible plastic, 20-22 gauge for adult mice)

Syringes (1 mL)
Procedure:

o Formulation Preparation: a. Calculate the required amount of FIx475 based on the desired
dose (e.g., 50 mg/kg) and the number and weight of the mice. b. Weigh the FIx475 powder
accurately. c. Prepare the vehicle (0.5% methylcellulose in water). d. Levigate the FIx475
powder with a small amount of the vehicle to form a smooth paste. e. Gradually add the
remaining vehicle while mixing to ensure a uniform suspension.

o Oral Administration: a. Gently restrain the mouse. b. Measure the appropriate volume of the
FIx475 suspension into a 1 mL syringe fitted with an oral gavage needle. The administration
volume should not exceed 10 mL/kg. c. Carefully insert the gavage needle into the mouse's
esophagus and deliver the suspension into the stomach. d. Administer FIx475 according to
the planned schedule (e.g., once daily [QD] or twice daily [BID]).

Protocol 3: Analysis of Tumor-Infiltrating Lymphocytes
(TILs) by Flow Cytometry

This protocol describes the isolation and analysis of TILs from tumor tissue.

Materials:

Tumor tissue

RPMI medium

Collagenase Type IV, Dispase, and DNase |

Fetal Bovine Serum (FBS)

Red Blood Cell Lysis Buffer
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e 70 um cell strainer

o Flow cytometry tubes

e Fc block (anti-CD16/32)

e Fluorochrome-conjugated antibodies (see Table 3 for a suggested panel)
o Fixable viability dye

e Flow cytometer

Table 3: Suggested Antibody Panel for Mouse TIL Analysis

Target Fluorochrome Clone
CD45 PerCP-Cy5.5 30-F11
CD3e PE-Cy7 145-2C11
CD4 APC GK1.5
CD8a FITC 53-6.7
FoxP3 PE FJIK-16s
PD-1 Bv421 29F.1A12
Viability Dye e.g., Zombie Aqua™

Procedure:

e Tumor Digestion: a. Excise the tumor and place it in a petri dish with cold RPMI. b. Mince the
tumor into small pieces using a scalpel. c. Transfer the minced tissue to a digestion buffer
containing Collagenase IV, Dispase, and DNase I. d. Incubate at 37°C for 30-60 minutes with
gentle agitation.

o Cell Isolation: a. Pass the digested tissue through a 70 um cell strainer to obtain a single-cell
suspension. b. Wash the cells with RPMI containing 10% FBS. c. (Optional) If there is
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significant red blood cell contamination, treat the cell suspension with RBC Lysis Buffer. d.
Count the viable cells.

o Antibody Staining: a. Resuspend the cells in FACS buffer (PBS with 2% FBS). b. Block Fc
receptors with anti-CD16/32 antibody. c. Stain for surface markers with the antibody cocktail
(CD45, CD3, CD4, CD8, PD-1) and the fixable viability dye. d. For intracellular staining of
FoxP3, fix and permeabilize the cells according to the transcription factor staining buffer kit
manufacturer's protocol. e. Incubate with the anti-FoxP3 antibody. f. Wash the cells and
resuspend in FACS buffer.

o Flow Cytometry Analysis: a. Acquire the samples on a flow cytometer. b. Gate on live, single,
CD45+ cells to identify immune cells. c. Further gate to identify CD3+ T cells, and then CD4+
and CD8+ T cell subsets. d. Within the CD4+ population, identify Tregs as FoxP3+ cells. e.
Analyze the expression of other markers like PD-1 on the T cell populations.

Protocol 4: Immunohistochemistry (IHC) for CD8 and
FoxP3

This protocol provides a general guideline for dual IHC staining of CD8+ T cells and FoxP3+
Tregs in formalin-fixed, paraffin-embedded (FFPE) tumor sections.

Materials:

e FFPE tumor sections on charged slides

» Xylene and graded ethanol series

» Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

e Hydrogen peroxide solution (3%)

» Blocking buffer (e.g., goat serum)

e Primary antibodies: Rabbit anti-mouse CD8 and Rat anti-mouse FoxP3

e Secondary antibodies: HRP-conjugated anti-rabbit and AP-conjugated anti-rat

e Chromogens: DAB (for HRP) and Permanent Red (for AP)
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e Hematoxylin counterstain
¢ Mounting medium
Procedure:

o Deparaffinization and Rehydration: a. Deparaffinize the slides in xylene. b. Rehydrate
through a graded series of ethanol to water.

o Antigen Retrieval: a. Perform heat-induced epitope retrieval in antigen retrieval buffer.

» Staining: a. Block endogenous peroxidase activity with 3% hydrogen peroxide. b. Block non-
specific binding with blocking buffer. c. Incubate with the primary antibody for CD8. d.
Incubate with the HRP-conjugated secondary antibody. e. Develop with DAB chromogen
(CD8+ cells will be brown). f. Incubate with the primary antibody for FoxP3. g. Incubate with
the AP-conjugated secondary antibody. h. Develop with Permanent Red chromogen (FoxP3+
cells will be red).

» Counterstaining and Mounting: a. Counterstain with hematoxylin. b. Dehydrate the slides and
mount with a permanent mounting medium.

e Analysis: a. Image the stained slides. b. Quantify the number of CD8+ and FoxP3+ cells per
unit area using image analysis software.

Protocol 5: ELISA for CCL17 and CCL22 in Tumor
Lysates

This protocol outlines the measurement of CCR4 ligands in tumor tissue.
Materials:

e Tumor tissue

 Lysis buffer (e.g., RIPA buffer with protease inhibitors)

e Homogenizer

e Microcentrifuge
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o Commercially available ELISA kits for mouse CCL17 and CCL22
e Microplate reader
Procedure:

o Tumor Lysate Preparation: a. Excise the tumor and snap-freeze in liquid nitrogen. b.
Homogenize the frozen tumor tissue in lysis buffer. c. Centrifuge the homogenate at high
speed to pellet cellular debris. d. Collect the supernatant (tumor lysate). e. Determine the
total protein concentration of the lysate.

e ELISA: a. Perform the ELISA for CCL17 and CCL22 according to the manufacturer's
instructions provided with the kit. b. Read the absorbance on a microplate reader.

o Data Analysis: a. Calculate the concentrations of CCL17 and CCL22 in the tumor lysates
based on the standard curve. b. Normalize the chemokine concentrations to the total protein
concentration of the lysate.

Conclusion

FIx475 represents a promising therapeutic agent for cancer immunotherapy by targeting the
infiltration of Tregs into the tumor microenvironment. The protocols provided in these
application notes offer a framework for researchers to effectively utilize FIx475 in preclinical
mouse tumor models and to comprehensively evaluate its anti-tumor activity and
immunological effects. Careful experimental design and adherence to these detailed
methodologies will facilitate the generation of robust and reproducible data, contributing to the
further development of this and other CCR4 antagonists.

Need Custom Synthesis?
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[https://www.benchchem.com/product/b10830906#using-flx475-in-mouse-tumor-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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